5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Overview
Description
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, with the CAS Number 1818847-48-1, is a chemical compound with the formula C7H14ClNO . It has a molecular weight of 163.65 .
Molecular Structure Analysis
The InChI Key for this compound is WJYWKGLMWDDMPM-UHFFFAOYSA-N . It has 10 heavy atoms, no aromatic heavy atoms, and a fraction Csp3 of 1.0 .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is classified as very soluble, with a solubility of 8.65 mg/ml or 0.0529 mol/l according to ESOL, and 9.91 mg/ml or 0.0606 mol/l according to Ali .Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis and stereostructure of various bicycloheptane derivatives, offering insights into their potential applications. For instance, Palkó et al. (2005) detailed the preparation and structural proof of diastereomers related to 5-Aminobicyclo[2.2.1]heptan-2-ol via stereoselective functionalization, highlighting the utility of such compounds in synthetic chemistry (Palkó, Sándor, Sohár, & Fülöp, 2005). Similarly, Kasyan et al. (2007) synthesized and characterized N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, investigating the structural and stereochemical homogeneity of the sulfonamides, which are crucial for understanding the chemical behavior of these compounds (Kasyan, Tarabara, Kasyan, Okovytyy, Tokar, Shishkina, & Shishkin, 2007).
Potential Applications in Medicinal Chemistry
The research also explores the potential of bicycloheptane derivatives in medicinal chemistry. For example, a study by Gorpinchenko et al. (2005) synthesized compounds with antiarrhythmic activity, indicating the pharmacological potential of such structures (Gorpinchenko, Yatsynich, Petrov, Karachurina, Hisamutdinova, Baschenko, Dokichev, Tomilov, Yunusov, & Nefedov, 2005). This underscores the relevance of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride derivatives in developing novel therapeutics.
Structural and Conformational Studies
Conformational analysis of derivatives provides foundational knowledge for designing drugs with specific biological activities. Park et al. (2008) achieved an efficient synthesis of a novel γ-turn mimic, showcasing the importance of structural analysis in drug design and the potential utility of bicycloheptane derivatives in mimicking biologically relevant structures (Park, Kim, Nam, Yeom, Chough, Kwon, Ro, Shin, & Kim, 2008).
Safety and Hazards
properties
IUPAC Name |
5-aminobicyclo[2.2.1]heptan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7,9H,1-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWKGLMWDDMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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